

AVN-492: A Comprehensive Technical Guide for Drug Development Professionals

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An In-depth Review of the Chemical Structure, Physicochemical Properties, Pharmacology, and Preclinical Profile of a Potent and Selective 5-HT6 Receptor Antagonist.

Introduction

AVN-492 is a novel, highly potent, and selective antagonist of the serotonin 6 (5-HT6) receptor, a target of significant interest for the treatment of cognitive deficits associated with neurodegenerative and psychiatric disorders such as Alzheimer's disease and schizophrenia. [1][2][3] Its exclusive localization within the central nervous system makes the 5-HT6 receptor an attractive therapeutic target.[3] This technical guide provides a comprehensive overview of the chemical, pharmacological, and preclinical characteristics of **AVN-492**, intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Physicochemical Properties

AVN-492, with the IUPAC name N2,N6,N6,5,7-pentamethyl-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidine-2,6-diamine, is a small molecule with a molecular formula of C17H21N5O2S and a molecular weight of 359.45 g/mol .[1][2]

Table 1: Chemical and Physicochemical Properties of AVN-492



Property	Value	Reference	
IUPAC Name	N2,N6,N6,5,7-pentamethyl-3- (phenylsulfonyl)pyrazolo[1,5- a]pyrimidine-2,6-diamine	[1]	
CAS Number	1220646-23-0	[1][2]	
Molecular Formula	C17H21N5O2S	[1][2]	
Molecular Weight	359.45 g/mol	[2]	
Appearance	Off-white to white solid	[1]	
Solubility	Soluble in DMSO, not in water	[1]	
Storage	Dry, dark, 0-4°C (short-term), -20°C (long-term)	[1]	

Synthesis

The synthesis of **AVN-492** has been described in detail by Ivachtchenko et al. (2011) in the Journal of Medicinal Chemistry. The synthetic route is designed to produce a high yield of the final compound. For the detailed experimental protocol, readers are referred to the original publication.

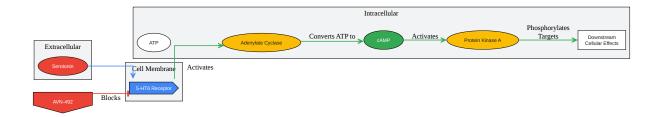
Pharmacology Mechanism of Action and Receptor Binding

AVN-492 is a potent and selective antagonist of the 5-HT6 receptor. It exhibits picomolar affinity for this receptor, with a Ki value of 91 pM.[2][4][5] The compound displays remarkable selectivity, with its affinity for the 5-HT2B receptor being more than three orders of magnitude lower (Ki = 170 nM).[4][5] Extensive selectivity profiling against a panel of 69 other therapeutic targets, including other serotonin receptor subtypes and various adrenergic, GABAergic, dopaminergic, and histaminergic receptors, revealed no other significant interactions at a concentration of 1 μ M.[5][6]

The antagonism of the 5-HT6 receptor by **AVN-492** leads to the inhibition of serotonin-induced cyclic adenosine monophosphate (cAMP) production.[1] This mechanism is believed to



underlie its pro-cognitive effects.



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AVN-492 Mechanism of Action at the 5-HT6 Receptor.

Pharmacokinetics

AVN-492 demonstrates a favorable pharmacokinetic profile in preclinical species, characterized by good oral bioavailability and brain permeability.

Table 2: Pharmacokinetic Parameters of AVN-492



Parameter	Species	Value	Reference
Oral Bioavailability	Mouse	47.4%	[6]
Rat	55.7%	[6]	
Elimination Half-life (IV)	Mouse	29.3 min	[6]
Rat	36.1 min	[6]	
Brain/Plasma Ratio (15 min post-IV)	Mouse	13.2 ± 0.7%	[2]
Brain/Plasma Ratio (60 min post-IV)	Mouse	9.0 ± 1.5%	[2]
Brain-Plasma Ratio (PO)	Rat	~11%	[5]
CSF/Plasma Ratio (10 mg/kg PO)	Rat	~50%	[5]

Preclinical Efficacy

AVN-492 has demonstrated efficacy in several rodent models of anxiety and cognitive impairment.

Anxiolytic Effects: Elevated Plus-Maze

In the elevated plus-maze (EPM) model, a widely used test to assess anxiety-like behavior, **AVN-492** exhibited anxiolytic effects.[2][3]

Experimental Protocol: Elevated Plus-Maze

- Apparatus: A plus-shaped maze with two open and two closed arms, elevated from the floor.
- Animals: Rodents (mice or rats).
- Procedure:

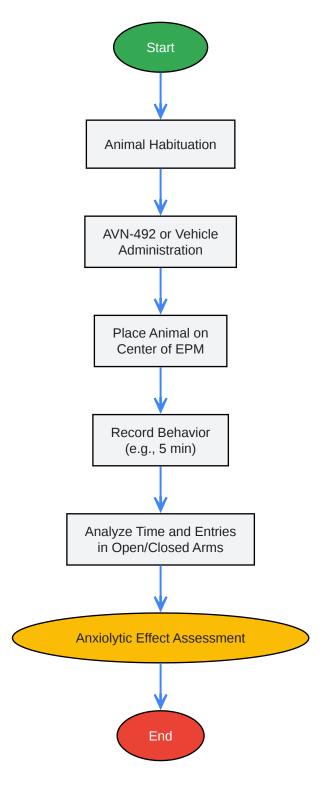






- Animals are habituated to the testing room.
- AVN-492 or vehicle is administered at a specified time before the test.
- Each animal is placed in the center of the maze, facing an open arm.
- Behavior is recorded for a set duration (e.g., 5 minutes).
- The time spent in and the number of entries into the open and closed arms are measured.
- Endpoint: An increase in the time spent in the open arms is indicative of an anxiolytic effect.





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Experimental Workflow for the Elevated Plus-Maze Test.

Antipsychotic-like Effects: Prepulse Inhibition



AVN-492 was shown to prevent apomorphine-induced disruption of prepulse inhibition (PPI) of the startle reflex, a model used to screen for antipsychotic-like activity.[2][3]

Experimental Protocol: Prepulse Inhibition

- Apparatus: A startle chamber equipped to deliver acoustic stimuli and measure the startle response.
- · Animals: Rodents.
- Procedure:
 - Animals are habituated to the startle chamber.
 - AVN-492 or vehicle is administered, followed by a dopamine agonist like apomorphine to induce PPI deficit.
 - A series of trials are presented, consisting of a weak prestimulus (prepulse) followed by a loud, startle-inducing stimulus (pulse).
 - The startle response is measured in the presence and absence of the prepulse.
- Endpoint: PPI is calculated as the percentage reduction in the startle response when the pulse is preceded by a prepulse. Reversal of the apomorphine-induced PPI deficit indicates antipsychotic-like potential.

Pro-cognitive Effects: Passive Avoidance

In the passive avoidance task, a model of learning and memory, **AVN-492** reversed memory deficits induced by scopolamine and MK-801.[2][3]

Experimental Protocol: Passive Avoidance

- Apparatus: A two-compartment chamber with a light and a dark compartment, where the dark compartment is associated with an aversive stimulus (e.g., footshock).
- Animals: Rodents.



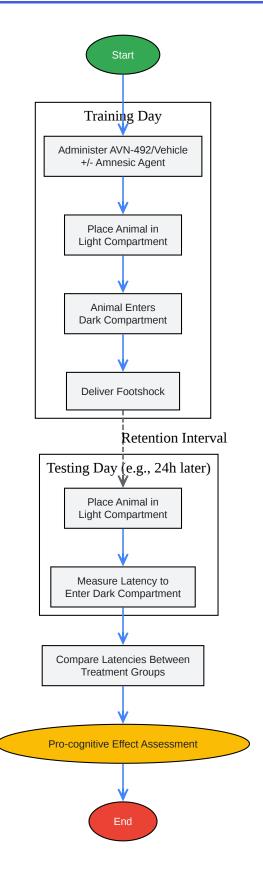




• Procedure:

- Training: Animals are placed in the light compartment. Upon entering the dark compartment, they receive a mild footshock.
- AVN-492 or vehicle is administered before training or testing. Memory-impairing agents like scopolamine or MK-801 can be co-administered.
- Testing: After a retention interval (e.g., 24 hours), animals are returned to the light compartment, and the latency to enter the dark compartment is measured.
- Endpoint: An increased latency to enter the dark compartment during the testing phase indicates successful memory retention. Reversal of scopolamine- or MK-801-induced amnesia demonstrates pro-cognitive effects.





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Experimental Workflow for the Passive Avoidance Test.



Safety and Toxicology

Preclinical safety studies are crucial for the progression of any new chemical entity. For **AVN-492**, the maximum tolerated dose in male BALB/c mice after daily oral administration for 5 days was reported to be greater than the highest tested dose of 600 mg/kg, indicating a good acute safety margin.[6] As of 2017, **AVN-492** was reported to be undergoing Phase I clinical trials to ascertain its safety in humans.[4][6]

Conclusion

AVN-492 is a highly potent and selective 5-HT6 receptor antagonist with a promising preclinical profile. Its excellent oral bioavailability, good brain permeability, and demonstrated efficacy in animal models of anxiety and cognitive impairment make it a compelling candidate for further development for the treatment of central nervous system disorders.[3][4] The data presented in this guide underscore the potential of **AVN-492** and provide a solid foundation for its continued investigation by drug development professionals.

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